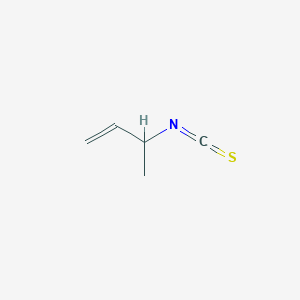

3-Isothiocyanatobut-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

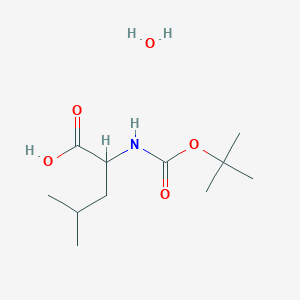

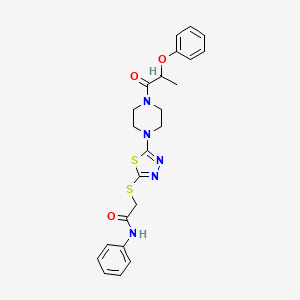

3-Isothiocyanatobut-1-ene, also known as (E)-1-isothiocyanatobut-1-ene, is a chemical compound that belongs to the class of Alkenes . It has a molecular formula of C5H7NS . The molecule contains a total of 13 bonds, including 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 isothiocyanate(s) (aliphatic) .

Synthesis Analysis

The synthesis of isothiocyanates, such as this compound, typically involves the reaction of amines with carbon disulfide in the presence of a base . This process generates a dithiocarbamate salt from the amine substrate, which then undergoes elimination to form the isothiocyanate product. Cyanuric acid is often used as the desulfurylation reagent .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 13 bonds, including 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 isothiocyanate(s) (aliphatic) . The molecule’s structure can be analyzed using various techniques, such as those available on platforms like ChemSpider and MolView .

Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can provide insights into the reaction mechanisms and kinetics, which are crucial for understanding the behavior of the compound in different contexts .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These properties are influenced by the molecule’s chemical structure and can be different from those of micro- or bulk materials .

科学的研究の応用

Synthesis Applications

- Thiazolidinones Synthesis : 1,4-Dithiocyanatobut-2-enes, related to 3-Isothiocyanatobut-1-ene, can be used to synthesize thiazolidinones, important compounds in medicinal chemistry. These are formed via a rearrangement process and can transform into 2-amino-1-mercaptobut-3-enes, carbamate esters, and disulphides, showcasing the chemical versatility of this class of compounds (Elall et al., 1987).

Isomerization Studies

- Linkage Isomerization : Isothiocyanato complexes exhibit interesting behavior, such as linkage isomerization, essential for understanding reaction mechanisms in inorganic chemistry. For example, isothiocyanato(3-thiapentane-1,5-dithiolato)oxorhenium(V) shows two linkage isomers, which are characterized by different physical properties (Chowdhury et al., 2006).

Polymer Research

- Polymer Analysis : Investigations into the far infra-red spectra of isotactic polybut-1-ene reveal insights into polymer structures, which are vital for developing new materials with desired properties (Goldstein et al., 1978).

Anticancer Research

- Anticancer Properties : Isothiocyanates, including those related to this compound, have shown anticancer effects. These compounds can induce apoptosis in cancer cells, highlighting their potential in developing new anticancer therapies (Yu et al., 1998).

Antiviral Research

- Antiviral Compounds : Derivatives of isothiocyanates have been studied for their antiviral properties, indicating the potential of these compounds in treating viral infections (Chen et al., 2016).

Nanostructure Research

- Nanostructured Material Studies : The study of nanostructured materials, like TiO2, and their intrinsic properties, such as antibacterial capabilities, is crucial in material science. This research is indirectly related to the study of isothiocyanates in understanding molecular interactions at the nanoscale (Zhang et al., 2018).

Organic Chemistry

- Organic Synthesis : 3-Isothiocyanato oxindoles are important in organic chemistry for enantioselective synthesis. They are used in asymmetric [3 + 3] cycloaddition reactions with aziridines, demonstrating their utility in creating complex organic molecules (Wang et al., 2015).

将来の方向性

作用機序

Target of Action

Isothiocyanates are known for their antimicrobial properties and their mechanism of action against human pathogens . .

Biochemical Pathways

Isothiocyanates have been linked to the stimulation of Nrf2-induced antioxidant enzymes , which play a crucial role in the body’s defense against oxidative stress.

特性

IUPAC Name |

3-isothiocyanatobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-3-5(2)6-4-7/h3,5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLACDYSFVHYEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)

![5-Chloro-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2396715.png)

![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)